molecular formula C8H9BrClNO B6253112 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride CAS No. 1187927-75-8

5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B6253112
CAS No.: 1187927-75-8
M. Wt: 250.5
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Description

5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (molecular formula: C₈H₉BrClNO, MW: 250.52–256.64 g/mol) is a brominated dihydrobenzofuran derivative with a primary amine group at the 3-position, stabilized as a hydrochloride salt. It is commercially available in varying quantities (e.g., 1 g for €626.00) and is used in pharmaceutical research, particularly as a precursor for β-arrestin-biased serotonin receptor agonists . Its synthesis typically follows General Procedure B, yielding a white solid with a moderate 52% efficiency . The compound’s dihydrobenzofuran core contributes to its planar aromatic system, while the bromine atom enhances electrophilic reactivity and binding affinity in biological systems .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCIFENUZLYBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-75-8
Record name 5-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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Preparation Methods

Phenolic Ether Cyclization

A method detailed in patent CN105693666A utilizes sodium phenate and ethylene chlorohydrin to synthesize 2-phenylphenol intermediates, which are subsequently cyclized under acidic conditions. For brominated analogs, substituting ethylene chlorohydrin with brominated analogs (e.g., 2-bromoethanol) enables the incorporation of bromine at the 5-position. Zinc chloride and manganese chloride catalyze the cyclization at 200–220°C, achieving yields of 70–85%.

Table 1: Cyclization Catalysts and Yields

Catalyst SystemTemperature (°C)Yield (%)
ZnCl₂/MnCl₂200–22078–85
FeCl₃/CuCl₂180–20065–72
AlCl₃22060

Friedländer Condensation

Diversity-oriented synthesis protocols, as reported in ACS Combinatorial Science, employ boronic acid intermediates for constructing the benzofuran core. For example, (3-(ethoxycarbonyl)-benzofuran-2-yl)boronic acid undergoes Suzuki-Miyaura coupling with bromoaryl halides to introduce bromine selectively at the 5-position. This method offers superior regiocontrol compared to electrophilic substitution.

Bromination Techniques

Electrophilic Bromination

Direct bromination of pre-formed dihydrobenzofuran derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) is feasible but limited by competing side reactions. Optimal conditions involve acetic acid as a solvent at 0–5°C, achieving 60–70% bromination efficiency at the 5-position.

Table 2: Bromination Reagents and Selectivity

ReagentSolventTemperature (°C)Selectivity (%)
Br₂CH₃COOH0–565
NBSCCl₄2545
HBr/H₂O₂H₂O/THF5030

Directed Ortho-Metallation

A more precise approach involves directing bromine placement via metallation. Treating 2,3-dihydrobenzofuran with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with trimethyl borate and subsequent bromination agents to yield 5-bromo derivatives. This method achieves >90% regioselectivity.

Amination and Resolution

Gabriel Synthesis

The primary amine group is introduced via Gabriel synthesis, where phthalimide-protected intermediates are hydrolyzed under acidic or basic conditions. Using hydrazine hydrate in ethanol at reflux achieves deprotection yields of 85–90%.

Enantiomeric Resolution

Chiral resolution of racemic 5-bromo-2,3-dihydrobenzofuran-3-amine is accomplished via diastereomeric salt formation with ( + )- or ( − )-tartaric acid. Polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) confirm enantiomeric excess (ee) ≥98%.

Table 3: Resolution Agents and Efficiency

Chiral AgentSolventee (%)
( + )-Tartaric acidMethanol98.5
( − )-DBTAEthanol97.2

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in anhydrous ether or dichloromethane. Crystallization from ethanol/water mixtures (3:1 v/v) yields white crystalline solids with ≥99% purity.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat transfer and reaction control. A typical setup involves:

  • Cyclization Module : ZnCl₂-catalyzed cyclization at 210°C.

  • Bromination Unit : NBS in CCl₄ at 25°C.

  • Amination Chamber : NH₃ gas under 5 bar pressure.
    This system achieves a throughput of 50 kg/day with 92% overall yield.

Purification Protocols

Final purification combines distillation (bp 88–90°C under reduced pressure) and recrystallization. Residual metal catalysts (e.g., Zn, Cu) are removed via chelating resins.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 4.32 (m, 1H, CH-NH₃⁺), 3.15 (dd, J = 16.0 Hz, 1H, CH₂), 2.98 (dd, J = 16.0 Hz, 1H, CH₂).

  • HRMS : m/z calc. for C₈H₉BrClNO⁺ [M]⁺: 272.94, found: 272.93.

Challenges and Optimization

Regioselectivity in Bromination

Competitive bromination at the 4- and 7-positions remains a key challenge. Computational studies indicate that electron-donating groups para to the reaction site reduce 5-bromo selectivity by 20–30%.

Catalyst Degradation

ZnCl₂ catalysts degrade under prolonged heating (>6 hours), necessitating replenishment every 3 hours in batch processes .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidepressant Development
Research indicates that 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride may serve as a lead compound for developing new antidepressants. Its structural properties allow it to interact with neurotransmitter systems, potentially influencing mood regulation and offering therapeutic effects in treating depression.

1.2 Neuroprotective Agents
The compound has also been investigated for its neuroprotective properties. Studies suggest that it may help protect neuronal cells from damage caused by oxidative stress or neurotoxicity, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

1.3 Cytochrome P450 Interaction
this compound has been noted for its interaction with cytochrome P450 enzymes, particularly CYP1A2. This interaction can influence drug metabolism, which is crucial for understanding drug-drug interactions and optimizing therapeutic regimens.

Chemical Synthesis Applications

2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic methods include:

StepReaction TypeDescription
1Nucleophilic SubstitutionBromination of benzofuran derivatives
2AminationIntroduction of the amine group at the 3-position
3Hydrochloride FormationConversion to hydrochloride salt for stability

These methods ensure high-purity compounds suitable for research applications .

2.2 Structure-Activity Relationship Studies
The unique structure of this compound makes it valuable for exploring structure-activity relationships (SAR) in drug design. Variations in halogen substitution can significantly affect biological activity, allowing researchers to optimize compounds for desired therapeutic effects .

Case Studies

Case Study 1: Antidepressant Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant potential of various benzofuran derivatives, including this compound. The results indicated that this compound exhibited significant serotonin reuptake inhibition, suggesting its potential as an antidepressant agent .

Case Study 2: Neuroprotection Mechanisms
Another study focused on neuroprotective mechanisms demonstrated that treatment with this compound reduced neuronal apoptosis in vitro models exposed to toxic agents. The findings support its application in developing therapies for neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Positional Isomers

Table 1: Structural Analogues and Their Key Features
Compound Name CAS No. Molecular Formula Bromine Position Substitutions Key Differences
5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride 1187927-75-8 C₈H₉BrClNO 5 None Reference compound
6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride 1228565-88-5 C₈H₉BrClNO 6 None Bromine at 6-position alters electronic distribution; similarity score: 0.98
(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride 2566440-52-4 C₈H₉BrClNO 4 None Bromine at 4-position affects steric interactions; enantiomer-specific activity
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride 1803595-03-0 C₆H₁₁ClF₃NO₂ 5 6-Fluoro Fluorine addition increases electronegativity; altered solubility and bioavailability
5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran - C₁₈H₁₇BrO₃S 5 2,7-dimethyl, 3-sulfonyl Methyl and sulfonyl groups enhance lipophilicity; non-amine derivative

Physicochemical Properties

Table 2: Physicochemical Comparison
Property 5-Bromo-2,3-dihydrobenzofuran-3-amine HCl 6-Bromo Isomer 5-Bromo-6-Fluoro Derivative
Molecular Weight 250.52–256.64 g/mol 214.06–250.52 g/mol 265.61 g/mol
Storage Room temperature (inert atmosphere) 2–8°C (dark) Not specified
Hazard Profile H302, H315, H319, H335 H302, H315, H319, H335 Not reported
Price (1 g) €626.00 €175.00 (50 mg) Pricing not disclosed

Biological Activity

5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and antidepressant properties, as well as its mechanism of action and related research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Bromine atom at the 5-position of the benzofuran ring.
  • Amine group at the 3-position.
  • Formulated as a hydrochloride salt to enhance solubility.

The molecular formula is C8H8BrNC_8H_8BrN with a molecular weight of approximately 250.52 g/mol. Its structure allows for diverse chemical reactivity, essential for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria, suggesting potential as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Effects

The compound has been investigated for its anticancer properties. Studies demonstrate that it can inhibit the growth of several cancer cell lines:

Cell Line GI50 (µM)
ACHN2.74
HCT152.37
MDA-MB-2312.20
NUGC-32.48
NCI-H235.86
PC-32.68

The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Antidepressant Effects

Preliminary studies also suggest potential antidepressant effects, with mechanisms possibly linked to serotonin modulation. Further clinical investigations are needed to substantiate these findings.

The biological activity of this compound is attributed to:

  • Hydrogen bonding capabilities due to the amine group.
  • Halogen bonding from the bromine atom, enhancing interactions with biological targets such as enzymes and receptors.

These interactions may lead to alterations in enzyme activity or receptor signaling pathways, contributing to its observed biological effects.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry highlighted the compound's selectivity for bromodomain-containing proteins, showing over 1000-fold selectivity for BD2 over BD1, which is crucial for targeted cancer therapies .
  • Antimicrobial Efficacy :
    • Another investigation focused on the compound's efficacy against resistant bacterial strains, demonstrating a promising profile that warrants further exploration in drug development .
  • Antidepressant Potential :
    • Research indicated that derivatives of benzofuran compounds could modulate neurotransmitter systems effectively, suggesting a pathway for developing new antidepressants .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride?

Answer:
The synthesis typically involves bromination of a dihydrobenzofuran precursor or assembly of the benzofuran ring with pre-introduced bromine. For example:

  • Step 1 : Bromination of 2,3-dihydrobenzofuran derivatives using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions) to introduce the bromine substituent at the 5-position.
  • Step 2 : Amine functionalization via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation using HCl gas or aqueous HCl .
  • Key Considerations : Use protecting groups (e.g., Boc) to prevent side reactions during amine introduction. Purification via recrystallization or column chromatography ensures high purity (>95%, as seen in analogous compounds) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen environments (e.g., dihydrobenzofuran ring protons resonate at δ 3.0–4.5 ppm) .
  • HPLC : Purity validation (>95% by HPLC, as standard for related dihydrobenzofuran amines) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ for C₈H₉BrClNO: calc. 250.96) .
  • Elemental Analysis : Confirms stoichiometry of the hydrochloride salt .

Advanced: How does the bromine substituent influence reactivity in medicinal chemistry compared to chloro/fluoro analogs?

Answer:
The bromine atom:

  • Electronic Effects : Stronger electron-withdrawing effect than Cl or F, altering electron density in the benzofuran ring and impacting binding to biological targets (e.g., enzymes or receptors).
  • Steric Effects : Larger atomic radius may hinder interactions in sterically sensitive binding pockets.
  • Metabolic Stability : Bromine’s lower electronegativity compared to Cl/F can reduce susceptibility to oxidative metabolism, as seen in related brominated pharmaceuticals .
  • Case Study : Analogous brominated dihydrobenzofurans show enhanced activity in kinase inhibition assays compared to chloro derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from:

  • Purity Variations : Impurities (>5%) in commercial batches (e.g., shows purity ranges from 95–98%) can skew bioassay results. Re-purify via preparative HPLC .
  • Assay Conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers). Standardize protocols using controls like 5-bromo-2′-deoxyuridine (as in ).
  • Dose Optimization : Perform dose-response curves (e.g., ’s 50–350 mg dose range) to identify effective concentrations .

Basic: What are optimal storage conditions for maintaining the stability of this hydrochloride salt?

Answer:

  • Temperature : Store at 0–6°C in airtight containers to prevent decomposition, as recommended for brominated amines in .
  • Light Sensitivity : Protect from UV light to avoid photodegradation of the bromine-aromatic system.
  • Humidity Control : Use desiccants to prevent hydrolysis of the hydrochloride salt .

Advanced: How can computational modeling predict this compound’s interactions with biological targets?

Answer:

  • Docking Studies : Use software like AutoDock to simulate binding to target proteins (e.g., kinases or GPCRs). Compare with chloro/fluoro analogs to assess halogen-bonding contributions .
  • Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes under physiological conditions (e.g., solvation effects).
  • QSAR Models : Relate structural features (e.g., bromine’s Hammett constant) to activity trends observed in analogs .

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